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E3 ligase Ligand 1A - 1948273-02-6

E3 ligase Ligand 1A

Catalog Number: EVT-3165432
CAS Number: 1948273-02-6
Molecular Formula: C23H32N4O3S
Molecular Weight: 444.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • E3 ligase ligands are molecules that bind to E3 ubiquitin ligases. []
  • E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system (UPS), which is responsible for the targeted degradation of proteins within cells. [, ]
  • The function of E3 ligase ligands varies depending on the context and the specific E3 ligase involved. Some ligands act as inhibitors of E3 ligase activity, [] while others are incorporated into PROTACs (proteolysis targeting chimeras) to induce the degradation of specific target proteins. [, ]
Future Directions
  • Expanding the repertoire of E3 ligase ligands: Discovering new ligands for a broader range of E3 ligases is crucial for expanding the scope of TPD and developing more effective therapeutics. [, , , , , , ]
  • Optimizing ligand properties: Future research will focus on optimizing the physicochemical properties of E3 ligase ligands to improve their drug-likeness, particularly for PROTAC applications. [, ] This optimization includes enhancing cell permeability, stability, and pharmacokinetic profiles.
  • Developing tissue-selective degraders: Designing E3 ligase ligands that target specific tissues or cell types holds promise for developing more precise and effective therapeutics while minimizing off-target effects. []
Classification and Source

E3 Ligase Ligand 1A is classified as a small molecule ligand that recruits the von Hippel-Lindau protein, a member of the E3 ubiquitin ligase family. It is specifically based on the (S,R,S)-AHPC scaffold and is cataloged under the identifier 82053 by BPS Bioscience. The compound has a molecular formula of C23H32N4O3SC_{23}H_{32}N_{4}O_{3}S and a molecular weight of 444.6 Da. Its CAS Registry Number is 1948273-02-6 .

Synthesis Analysis

The synthesis of E3 Ligase Ligand 1A involves several key steps. A unified five-step synthetic route has been developed for preparing various VHL ligands, including E3 Ligase Ligand 1A. This method typically begins with C–H arylation reactions to form key intermediates, followed by amidation and amine deprotection steps to yield the final product. For instance, researchers have reported high yields (up to 65%) in multigram quantities using commercially available starting materials . The synthetic process is characterized by its efficiency and scalability, allowing for the production of significant amounts of ligand for research purposes.

Molecular Structure Analysis

E3 Ligase Ligand 1A features a complex molecular structure that includes multiple functional groups essential for its interaction with the von Hippel-Lindau protein. The ligand's architecture facilitates strong binding affinity to its target E3 ligase. Structural analyses reveal that the compound's stereochemistry plays a critical role in its biological activity, particularly in forming stable complexes necessary for effective ubiquitination processes .

Chemical Reactions Analysis

The chemical reactions involving E3 Ligase Ligand 1A primarily revolve around its role in forming ternary complexes with target proteins and ubiquitin ligases. Upon binding to the von Hippel-Lindau protein, the ligand induces proximity to substrate proteins, leading to their ubiquitination and subsequent degradation via the proteasome pathway. This mechanism is crucial for targeted protein degradation strategies employed in therapeutic development .

Mechanism of Action

The mechanism of action for E3 Ligase Ligand 1A involves several steps:

  1. Binding: The ligand binds to the von Hippel-Lindau protein.
  2. Complex Formation: A ternary complex is formed between the ligand, von Hippel-Lindau protein, and target protein.
  3. Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin moieties onto lysine residues of the substrate protein.
  4. Degradation: Polyubiquitinated substrates are recognized by the proteasome for degradation .

This sequential process highlights how E3 Ligase Ligand 1A effectively mediates targeted degradation of specific proteins within cellular environments.

Physical and Chemical Properties Analysis

E3 Ligase Ligand 1A exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents commonly used in biochemical assays.
  • Stability: The compound demonstrates stability under standard laboratory conditions.
  • Lipophilicity: Its lipophilic nature enhances cell permeability, which is crucial for its effectiveness in cellular applications .

These properties are essential for ensuring that the ligand can effectively reach its target within biological systems.

Applications

E3 Ligase Ligand 1A has significant applications in drug discovery and development, particularly in:

  • Targeted Protein Degradation: It serves as a key component in PROTACs designed to degrade specific proteins implicated in diseases such as cancer.
  • Therapeutic Development: By enabling selective degradation of disease-causing proteins, it opens new avenues for treating various conditions with high specificity and reduced side effects .
  • Research Tool: The ligand is utilized in various biochemical assays to study protein interactions and degradation pathways.
Introduction to Targeted Protein Degradation and E3 Ligase Ligands

Ubiquitin-Proteasome System (UPS) and E3 Ubiquitin Ligase Functionality

The ubiquitin-proteasome system (UPS) serves as the primary machinery for selective protein degradation in eukaryotic cells, regulating essential processes such as cell cycle progression, DNA repair, and stress responses. This system employs a three-enzyme cascade:

  • E1 ubiquitin-activating enzymes (2 known in humans) activate ubiquitin in an ATP-dependent manner.
  • E2 ubiquitin-conjugating enzymes (~40 types) accept ubiquitin via transthiolation.
  • E3 ubiquitin ligases (>600 human varieties) confer substrate specificity by recruiting target proteins and catalyzing ubiquitin transfer from E2 to substrates [1] [3] [7].

E3 ligases are classified into four structural families based on their ubiquitination mechanisms:

  • RING (Really Interesting New Gene): Catalyze direct ubiquitin transfer from E2 to substrates (e.g., CRL2VHL, SCF complexes) [1] [7].
  • HECT (Homologous to E6AP C-terminus): Form catalytic cysteine-dependent thioester intermediates with ubiquitin before substrate transfer (e.g., NEDD4, HERC families) [1].
  • RBR (RING-between-RING): Hybrid mechanism with RING1 domain binding E2 and RING2 domain catalyzing transthiolation (e.g., Parkin, HOIP) [1] [3].
  • U-box: Structurally similar to RING but stabilized by hydrogen bonds instead of zinc coordination [7].

Table 1: Ubiquitin Linkage Types and Functional Consequences

Linkage TypePrimary FunctionsE3 Ligase Examples
K48Proteasomal degradationCRBN, VHL, MDM2
K63DNA repair, kinase activation, endocytosisTRAF6, c-CBL
K11Cell cycle regulation, ER-associated degradationAPC/C, β-TrCP
K27Immune signaling, mitochondrial quality controlHOIP, RNF185
M1 (linear)NF-κB activation, inflammationLUBAC complex

Ubiquitin chains form via isopeptide bonds between ubiquitin’s C-terminal glycine and substrate lysine residues, though non-lysine ubiquitination occurs on serine, threonine, or cysteine residues [3] [7]. The diversity of ubiquitin linkages enables precise regulation of substrate fate—K48-linked chains typically target proteins for 26S proteasomal degradation, while K63-linked chains modulate signaling pathways and autophagy [1] [7].

Role of E3 Ligase Ligands in PROTAC Design and Mechanism

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules comprising three elements:

  • A target protein-binding warhead
  • An E3 ligase ligand
  • A chemical linker facilitating ternary complex formation [2] [5] [8].

Upon binding both the target protein and E3 ligase, PROTACs induce ubiquitination of the target, leading to its proteasomal degradation. This catalytic mechanism allows sub-stoichiometric activity—one PROTAC molecule can degrade multiple target proteins—overcoming occupancy limitations of traditional inhibitors [2] [5].

E3 Ligand Optimization Strategies:

  • CRBN ligands: Derivatives of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide bind the CRL4CRBN complex. Their glutarimide moiety engages key hydrogen bonds with CRBN’s Trp380/His386 residues, while solvent-exposed phthalimide rings serve as linker attachment points [5] [8].
  • VHL ligands: Mimic the hydroxyproline residue of HIF-1α to bind the VHL β-domain. Optimized ligands like VH032 and VH298 achieve nanomolar affinity via cyclopropyl capping groups [2] [8].
  • Linker engineering: Length, flexibility, and attachment chemistry critically influence ternary complex formation. CRBN ligands tolerate alkyl/piperazine-based linkers at the 4-position of glutarimide, while VHL ligands use phenolic oxygen or alkylamine sites [6] [8].

Table 2: Clinically Advanced PROTACs and E3 Ligands Used

PROTACTargetE3 LigaseClinical PhaseE3 Ligand Structure
ARV-110ARCRBNPhase IIPomalidomide derivative
ARV-471ERCRBNPhase IIOptimized glutarimide scaffold
DT2216BCL-XLVHLPhase IVH032 analog
KT-474IRAK4UndisclosedPhase INot public

Despite successes, >98% of human E3 ligases remain unexploited. CRBN/VHL-based PROTACs face limitations including resistance via E3 downregulation and tissue-specific expression constraints [5] [6].

Significance of Expanding the E3 Ligase Toolbox for Therapeutic Development

The narrow utilization of CRBN and VHL in current PROTACs creates therapeutic vulnerabilities:

  • Resistance mechanisms: Cancer cells downregulate CRBN or acquire E3 ligase mutations to evade degradation, as observed with ARV-110 in prostate cancer models [5] [6].
  • Tissue-specific limitations: Ubiquitous expression of CRBN/VHL may cause on-target off-tissue toxicity. Tissue-restricted E3s (e.g., KLHL40 in muscle, ASB9 in pancreas) could enable spatially precise degradation [3] [5].
  • Undruggable target compatibility: Certain targets may lack productive ternary complex geometries with CRBN/VHL. Alternative E3s like DCAF16, RNF114, or ZYG11B offer distinct binding interfaces [9] [10].

Strategies for Expanding the E3 Arsenal:

  • Ligand discovery for novel E3s:
  • Covalent fragments targeting DCAF16 enable cysteine-directed degradation [9].
  • Aptamers against ZYG11B (e.g., Apt#Z6, Kd = 4.7 μM) permit modular PROTAC assembly without inhibiting E3 function [10].
  • Computational approaches: Machine learning models predict ternary complex cooperativity by analyzing E3/POI structural compatibility [3].
  • Dual-ligand degraders: Heterobifunctional molecules recruiting multiple E3s (e.g., CRBN-VHL hybrids) enhance degradation efficiency and overcome resistance [4] [6].

Expanding the E3 toolbox addresses key PROTAC limitations while unlocking degradation of historically undruggable targets (e.g., transcription factors, scaffolding proteins). As of 2025, clinical pipelines include degraders leveraging at least six distinct E3 ligases beyond CRBN/VHL [6] [9].

Properties

CAS Number

1948273-02-6

Product Name

E3 ligase Ligand 1A

IUPAC Name

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Molecular Formula

C23H32N4O3S

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)/t13-,17-,18-,20+/m0/s1

InChI Key

JOSFQWNOUSNZBP-HKVPTBLXSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O

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